molecular formula C12H15ClN2 B8087510 1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride

1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B8087510
M. Wt: 222.71 g/mol
InChI Key: DTXKCQKREZWSEF-UHFFFAOYSA-N
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Description

1-[(1H-Indol-3-yl)methyl]cyclopropan-1-amine hydrochloride is a cyclopropane-containing amine derivative with an indole moiety. The compound features a cyclopropane ring directly bonded to an amine group, substituted at the 1-position by a methyl group linked to the 3-position of an indole heterocycle. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Indole derivatives are frequently studied for their bioactivity, particularly in neurotransmitter modulation and receptor binding, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-12(5-6-12)7-9-8-14-11-4-2-1-3-10(9)11;/h1-4,8,14H,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXKCQKREZWSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Cyclopropanation

This method leverages ethyl diazoacetate and a rhodium catalyst to generate the cyclopropane ring. For example:

  • Reaction : 4-Fluorophenylacetonitrile reacts with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄) under inert conditions.

  • Mechanism : The diazo compound undergoes [2+1] cycloaddition with the alkene, forming a cyclopropane intermediate. Subsequent hydrogenation reduces the nitrile to an amine.

  • Application : While this method is optimized for fluorophenyl derivatives, analogous protocols can be adapted for indole-containing substrates by modifying the alkene precursor.

Parameter Value Reference
CatalystRhodium (5–10 mol%)
SolventDichloromethane, toluene
Temperature60–80°C
YieldModerate to high (50–70%)

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable direct functionalization of the cyclopropane ring:

  • Example : Cyclopropane precursors with boronic acid or halide groups undergo Suzuki or Ullmann coupling with indole derivatives.

  • Advantages : High regioselectivity and compatibility with sensitive functional groups.

Reaction Type Catalyst Conditions Yield Reference
Suzuki CouplingPd(PPh₃)₄Na₂CO₃, DME/H₂O, 80°C60–75%
Ullmann CouplingCuI, 1,10-PhenanthrolineDMF, 100°C50–65%

Indole-Methyl Group Introduction

The indole moiety is introduced via reductive amination or coupling reactions.

Reductive Amination

Indole-3-carbaldehyde reacts with cyclopropane amine to form a Schiff base, which is reduced to the amine:

  • Schiff Base Formation : Indole-3-carbaldehyde and cyclopropane amine react in methanol/acetic acid.

  • Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the amine.

Step Conditions Yield Reference
Schiff Base FormationRT, 12–24 h80–90%
ReductionNaBH₄, MeOH, 0°C–RT70–85%

Copper-Catalyzed Coupling

Aryl halides or boronic acids couple with cyclopropane amine:

  • Example : Indole-3-bromo derivatives react with cyclopropane amine in the presence of CuI and 1,10-phenanthroline.

Substrate Catalyst Solvent Yield Reference
Indole-3-BromideCuI, 1,10-PhenDMF55–65%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for improved solubility:

  • Method : Treatment with HCl gas in diethyl ether or aqueous HCl solution.

  • Purity : Recrystallization from ethanol/water mixtures ensures >95% purity.

Comparative Analysis of Methods

Method Advantages Limitations
Rhodium-CatalyzedScalable, high regioselectivityRequires expensive catalysts
Reductive AminationMild conditions, high yieldSensitive to aldehyde stability
Suzuki CouplingBroad functional group toleranceRequires boronic acid synthesis

Key Challenges and Solutions

  • Indole Stability : The NH group of indole can coordinate to catalysts, inhibiting reactions. Solution : Use directing groups (e.g., methyl) to block coordination.

  • Cyclopropane Strain : Ring opening under harsh conditions. Solution : Optimize reaction temperatures (60–80°C) and solvents (DMF, toluene).

Research Findings and Applications

  • Bioactivity : Analogues of this compound show tubulin polymerization inhibition and anti-proliferative activity (IC₅₀: 0.34–0.86 μM).

  • Mechanistic Insights : Molecular docking studies confirm binding to colchicine sites, validating its role as a tubulin inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride and related cyclopropane-amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Features
This compound (Target Compound) ~C₁₃H₁₅ClN₂* ~220–240* Indol-3-ylmethyl Not explicitly listed Combines indole’s aromaticity with cyclopropane’s strain, likely enhancing receptor affinity.
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride C₁₀H₁₂FN·HCl 165.21 2-Fluorophenylmethyl 1439897-84-3 Fluorine substitution increases electronegativity; lower MW than target compound .
1-(Phenylmethyl)-1H-indol-3-amine hydrochloride C₁₅H₁₅ClN₂ 266.75 Phenylmethyl-indole 1159823-99-0 Lacks cyclopropane ring; indole-amine structure may alter binding kinetics .
1-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁Cl₂N 216.10 3-Chlorophenyl 1217031-87-2 Chlorine enhances lipophilicity; simpler structure with no indole moiety .
2-(1H-Indol-3-yl)-2-methylpropan-1-amine hydrochloride C₁₂H₁₇ClN₂ 224.73 Indol-3-yl + branched propane chain 942148-13-2 Branched chain may reduce steric hindrance compared to cyclopropane .
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride C₁₁H₁₃ClN₂O 224.69 Benzoxazolyl 2138244-10-5 Benzoxazole substituent introduces heterocyclic rigidity, altering solubility .

*Estimated based on analogous structures.

Structural and Functional Insights

Indole vs. Aromatic Substitutents: The indole moiety in the target compound provides a planar aromatic system capable of π-π stacking and hydrogen bonding, critical for interactions with biological targets like serotonin receptors .

Cyclopropane Ring Effects :

  • Cyclopropane’s angle strain increases reactivity and conformational rigidity. For example, 1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride (2138244-10-5) shows enhanced stability in acidic conditions due to the strained ring . This feature may also influence the target compound’s metabolic resistance.

Physicochemical Properties :

  • The hydrochloride salt in all listed compounds improves aqueous solubility. However, the indole-containing target compound likely has a higher polar surface area (~60 Ų) compared to fluorophenyl derivatives (~45 Ų), affecting permeability .

Spectroscopic Data :

  • While direct NMR data for the target compound are unavailable, analogous indole derivatives (e.g., 1H-indol-3-amine) show characteristic 13C-NMR peaks at δ ~101–144 ppm for aromatic carbons and δ ~47 ppm for methylene groups . Mass spectrometry (HRMS) of similar compounds (e.g., C₁₅H₁₅N₂) reveals accurate mass matches within 1 ppm error, critical for structural validation .

Biological Activity

1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride, a compound with the CAS number 2411638-56-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound indicates that it contains an indole moiety, which is known for its diverse biological activities. The cyclopropane ring contributes to the compound's unique properties and potential interactions with biological targets.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Receptor Modulation : The indole structure is known to interact with various receptors, including serotonin receptors, which could influence mood and behavior.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Antimicrobial Activity : There is evidence to suggest that compounds with similar structures exhibit antimicrobial properties, indicating a potential for this compound to inhibit bacterial growth.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant-like Effects : Studies have indicated that compounds containing indole structures can exhibit antidepressant-like effects in animal models.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which is crucial for conditions like arthritis and other inflammatory diseases.

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study Compound Biological Activity Methodology Key Findings
Indole DerivativeAntimicrobialIn vitro assaysInhibition of Gram-positive bacteria
Cyclopropane AnalogAnti-inflammatoryAnimal modelsReduced edema in paw inflammation
Indole-based CompoundAntidepressantBehavioral testsIncreased locomotor activity in mice

Case Studies

Several case studies have explored the effects of compounds similar to this compound:

  • Case Study on Antidepressant Effects :
    • A study demonstrated that an indole derivative showed significant improvement in depression-like behaviors in rodent models when administered over a two-week period. The mechanism was attributed to increased serotonin levels in the brain.
  • Case Study on Anti-inflammatory Activity :
    • Another investigation focused on a cyclopropane-containing compound, revealing its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of indole derivatives:

  • Compounds with modifications at specific positions on the indole ring showed enhanced activity against certain bacterial strains.
  • Variations in the cyclopropane structure influenced binding affinity to target receptors, suggesting that small changes can lead to significant differences in biological activity.

Q & A

Q. What are critical safety protocols for handling this compound in aqueous environments?

  • Methodological Answer :
  • Hydrolysis risk : The cyclopropane ring is prone to acid-catalyzed ring-opening; use pH-neutral buffers .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact with HCl byproducts .

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